Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate
Description
Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted at the 1-position with a benzyl group, the 2-position with a methyl group, and the 5-position with an ethyl carboxylate moiety. This compound is cataloged in chemical libraries (e.g., Combi-Blocks, WZ-9346) and serves as a scaffold for pharmaceutical and materials research due to its aromatic and hydrogen-bonding capabilities . Its structural versatility allows for modifications that influence physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 1-benzyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-18(21)15-9-10-17-16(11-15)19-13(2)20(17)12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVWBABGRDWFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the benzodiazole ring. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.
Scientific Research Applications
Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in Benzimidazole Derivatives
A. Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate
B. Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylate
C. Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
- Structure : Contains a 2-oxo group, converting the benzodiazole to a dihydro derivative.
Core Heterocycle Modifications
A. Benzoxazole Analogs (e.g., Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates)
- Synthesis: Prepared via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, differing from benzodiazole syntheses that often involve cyclization of diamines .
- Electronic Effects : Replacement of nitrogen with oxygen in the heterocycle reduces electron density, affecting π-π stacking and binding to biological targets .
B. Thiazole-Containing Derivatives (e.g., Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate)
- Structure : Integrates a thiazole ring, introducing sulfur-based resonance and increased metabolic stability.
Crystallographic and Computational Insights
- Crystal Packing: The benzyl group in the target compound induces non-coplanar stacking, whereas methoxyphenyl-substituted analogs show greater planarity, influencing melting points and solubility .
- Software Tools : Structures of analogs (e.g., ) were resolved using SHELX programs, demonstrating bond lengths of 1.32–1.38 Å for C–N in the diazole ring, consistent with aromatic character .
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzodiazole family, which is known for its pharmacological potential. The compound's structure can be represented as follows:
This molecular formula indicates the presence of a benzodiazole ring, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can modulate enzyme activity and receptor interactions, leading to:
- Inhibition of microbial growth : The compound has shown efficacy against various bacteria and fungi.
- Induction of apoptosis in cancer cells : It may trigger programmed cell death mechanisms in neoplastic cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Candida albicans | 0.500 |
These results indicate a promising potential for developing new antimicrobial agents based on this compound.
Antiviral Activity
The antiviral effects of this compound have also been investigated. Preliminary findings suggest that the compound exhibits inhibitory effects against several viruses. For instance:
- Hepatitis B Virus (HBV) : The compound demonstrated an EC50 value of 1.5 µM, indicating substantial antiviral activity.
- Hepatitis C Virus (HCV) : Compounds similar in structure have shown EC50 values as low as 0.028 nM against HCV.
Anticancer Properties
The anticancer potential of this compound has been evaluated through various assays targeting different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid) | 10 |
| MCF-7 (breast) | 8 |
| SKMEL-3 (melanoma) | 5 |
These results suggest that the compound has a considerable effect on inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study published in Frontiers in Pharmacology reported that derivatives of benzodiazoles exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antiviral Screening : Research on similar compounds indicated their potential in inhibiting HBV and HCV replication, with some derivatives showing promising results in preclinical models .
- Cytotoxicity Studies : Investigations into the cytotoxic effects against various cancer cell lines have shown that modifications in the benzodiazole structure can enhance anticancer activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via alkylation and esterification reactions. For example, benzimidazole derivatives are often prepared by condensing substituted o-phenylenediamines with carboxylic acid derivatives under acidic conditions. Ethyl ester groups are introduced via nucleophilic substitution or Mitsunobu reactions. Structural analogs, such as Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate, have been synthesized using similar strategies, with purity confirmed by NMR and X-ray crystallography .
Q. Which techniques are used for structural characterization of this compound?
- Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are employed to resolve bond lengths, angles, and torsion angles . For example, the Cambridge Structural Database (CSD) provides validated structural data for benzodiazole derivatives, ensuring accuracy in bond parameter comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for benzodiazole derivatives?
- Methodological Answer : Discrepancies in data (e.g., bond lengths or ring puckering) require validation using tools like PLATON or CIF validation protocols . For instance, Cremer-Pople puckering parameters (amplitude q and phase angle φ) quantify non-planar distortions in heterocyclic rings, resolving ambiguities in conformational analysis . Cross-referencing with the CSD ensures statistical relevance of structural outliers .
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model HOMO-LUMO gaps and electrostatic potential surfaces. These methods correlate with experimental UV-Vis and NMR data to validate electronic effects of substituents (e.g., benzyl or methyl groups) . For example, 2-methyl-1,3-benzoxazole-5-carboxamide analogs show how electron-withdrawing groups modulate reactivity .
Q. How is conformational flexibility in the benzodiazole ring analyzed experimentally?
- Methodological Answer : Variable-temperature NMR and X-ray diffraction detect dynamic puckering. Cremer-Pople coordinates (e.g., q₂ for five-membered rings) quantify deviations from planarity, while torsional angles from crystallography reveal preferred conformers . For example, studies on ethyl 2-phenyl-1H-benzimidazole-5-carboxylate derivatives highlight steric effects of substituents on ring geometry .
Q. What strategies optimize yield in multi-step syntheses of benzodiazole derivatives?
- Methodological Answer : Reaction monitoring via LC-MS or TLC ensures intermediate purity. Catalytic methods (e.g., Pd-mediated cross-coupling) improve efficiency for aryl-alkyl bonds. For analogs like Ethyl 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylate, boron-containing intermediates enable Suzuki-Miyaura couplings, enhancing scalability .
Data Contradiction and Validation
Q. How to address discrepancies between computational and experimental solubility data?
- Methodological Answer : Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solvent interactions. Experimental validation via phase-solubility studies in DMSO or ethanol (common solvents for benzodiazole esters) reconciles computational predictions .
Q. Why might crystallographic and spectroscopic data conflict for substituent effects?
- Methodological Answer : Solid-state (X-ray) vs. solution-state (NMR) environments cause differences. For example, crystal packing forces may stabilize non-planar conformations undetected in solution. Redundant refinement in SHELXL and Hirshfeld surface analysis contextualize these variations .
Safety and Handling in Academic Settings
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific toxicity data are limited, analogs like Ethyl 1-methyl-1H-benzimidazole-5-carboxylate require PPE (gloves, goggles) due to potential skin/eye irritation. Waste disposal follows institutional guidelines for halogenated organics, with neutralization before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
